Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific industrial process or material being treated. Typically, the thiophene derivative would be applied to the material or process in a manner that allows it to inhibit corrosion effectively.
Results or Outcomes: While the specific results or outcomes would depend on the specific application, generally, the use of thiophene derivatives as corrosion inhibitors would result in a reduction in the rate of corrosion, thereby extending the lifespan of the material or process .
Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Methods of Application or Experimental Procedures: In the field of organic semiconductors, thiophene derivatives are typically used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Results or Outcomes: The use of thiophene derivatives in the fabrication of organic semiconductors can result in devices with improved performance characteristics. For example, OLEDs made with thiophene derivatives can exhibit improved light-emitting properties .
(Thiophen-2-yl)methanesulfonyl fluoride is a chemical compound characterized by the presence of a thiophene ring and a methanesulfonyl fluoride moiety. Its molecular formula is CHFOS and it features a thiophene group at the 2-position, which contributes to its unique chemical properties. This compound is typically encountered as a solid with a melting point ranging from 30 to 33 °C and is known to be hygroscopic, meaning it can absorb moisture from the environment .
The compound is notable for its potential applications in organic synthesis, particularly in the development of various sulfonyl derivatives. It can also be hazardous, exhibiting corrosive properties and producing toxic fumes upon contact with moisture .
There is no known mechanism of action for (Thiophen-2-yl)methanesulfonyl fluoride as it hasn't been explored in biological systems.
Research indicates that (thiophen-2-yl)methanesulfonyl fluoride may exhibit biological activity similar to other methanesulfonyl fluorides, particularly as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, potentially impacting cognitive functions. Such properties suggest possible applications in treating neurodegenerative diseases like Alzheimer's disease .
The synthesis of (thiophen-2-yl)methanesulfonyl fluoride can be achieved through various methods:
(Thiophen-2-yl)methanesulfonyl fluoride finds applications in various fields:
Studies on (thiophen-2-yl)methanesulfonyl fluoride's interactions primarily focus on its reactivity with nucleophiles such as amines and alcohols. The compound has been shown to react selectively with these nucleophiles, forming stable sulfonamide derivatives or other functionalized products. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry.
Several compounds share structural or functional similarities with (thiophen-2-yl)methanesulfonyl fluoride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methanesulfonyl fluoride | Sulfonamide derivative | Potent acetylcholinesterase inhibitor |
Trifluoromethanesulfonic acid | Sulfonic acid | Strong electrophilic character |
Phenylmethanesulfonyl fluoride | Aromatic sulfonamide | Exhibits different reactivity patterns |
(Thiazol-2-yl)methanesulfonyl fluoride | Heterocyclic sulfonamide | Different heteroatom influences on reactivity |
(Thiophen-2-yl)methanesulfonyl fluoride stands out due to its specific thiophene structure, which may influence its biological activity and reactivity compared to other similar compounds.
Electrochemical methods have emerged as powerful tools for synthesizing sulfonyl fluorides due to their ability to bypass traditional oxidants and enable precise control over reaction conditions. A landmark study demonstrated the direct conversion of thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) in a biphasic acetonitrile/1 M hydrochloric acid system. Graphite and stainless steel electrodes facilitated the oxidation of 2-mercapto-4,6-dimethylpyrimidine to its corresponding sulfonyl fluoride in 74% yield under mild conditions. Key advantages include the elimination of exogenous oxidants and the use of KF—a cost-effective fluoride source ($8/mol compared to Selectfluor at $407/mol).
A complementary approach utilized sulfonyl hydrazides as substrates in dichloromethane/dimethyl sulfoxide (DMSO) mixtures with triethylamine tris(hydrofluoride) (Et₃N·3HF) as the fluoride donor. Tetrabutylammonium iodide (TBAI) served dual roles as an electrolyte and redox catalyst, enabling sulfonyl radical generation at 15 mA current over 10 hours. This method achieved broad substrate compatibility, including aryl and heteroaryl derivatives, though yields were generally lower than biphasic electrochemical systems.
Table 1: Comparison of Electrosynthetic Methods
Substrate | Fluoride Source | Electrodes | Solvent System | Yield |
---|---|---|---|---|
Thiols/Disulfides | KF | Graphite/Stainless Steel | CH₃CN/1 M HCl | 74% |
Sulfonyl Hydrazides | Et₃N·3HF | Undisclosed | CH₂Cl₂/DMSO | 60–75% |
Microflow reactors further enhanced electrosynthetic efficiency by reducing interelectrode gaps to 250 μm, achieving full conversion in 5 minutes compared to 45 minutes in batch systems. This innovation addresses mass transfer limitations and improves interfacial contact between organic and aqueous phases.
Radical intermediates play a pivotal role in sulfur-fluorine bond formation, particularly in systems involving sulfonyl hydrazides. Electrochemical oxidation of these substrates generates sulfonyl radicals, as evidenced by trapping experiments with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). In one protocol, TBAI catalyzed the formation of sulfonyl radicals from sulfonyl hydrazides, which subsequently reacted with Et₃N·3HF to yield sulfonyl fluorides. The radical pathway was confirmed by the absence of product formation when TEMPO was added, alongside the detection of TEMPO-sulfonyl adducts via high-resolution mass spectrometry.
Density functional theory (DFT) calculations revealed two potential pathways for radical cyclization:
These insights rationalize the preference for electron-withdrawing substituents on aromatic rings, which stabilize cationic intermediates and accelerate reaction kinetics.
Multicomponent reactions (MCRs) remain underexplored for synthesizing (thiophen-2-yl)methanesulfonyl fluoride. Current literature focuses on sequential functionalization rather than one-pot systems. A hypothetical MCR could involve thiophene-2-methanethiol, a sulfonating agent, and a fluorinating reagent under oxidative conditions. However, no direct examples exist in the provided sources. Instead, stepwise approaches dominate, such as the initial synthesis of thiophene-containing intermediates followed by sulfonation and fluorination. Future research should investigate MCRs to streamline synthesis and reduce purification steps.
Post-functionalization strategies often start with halogenated thiophene intermediates. For example, 3-iodo-thieno-[3,4-b]thiophene undergoes fluorination using silver fluoride (AgF) and a copper catalyst [(t-butylCN)₂CuOTf] in toluene at 130°C. This method avoids stoichiometric metal reagents, achieving higher yields (∼80%) compared to traditional SNAr reactions.
Table 2: Post-Functionalization Conditions
Intermediate | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
3-Iodo-thieno-[3,4-b]thiophene | AgF, (t-butylCN)₂CuOTf | Toluene | 130°C | 80% |
Dehalogenation of 3-bromo-4-(methylthio)-thiophene using ammonium formate and trimetallic Pt/Pd/Fe nanoparticles in methanol provides a key intermediate for subsequent sulfonation. This step highlights the importance of catalyst selection in minimizing side reactions.
(Thiophen-2-yl)methanesulfonyl fluoride operates as a polyvalent SuFEx hub due to its sulfonyl fluoride group’s electrophilic sulfur center, which undergoes facile exchange with diverse nucleophiles [3] [5]. The thiophene ring confers electronic stabilization through conjugation with the sulfonyl group, reducing the activation energy required for fluoride displacement. This contrasts with aliphatic sulfonyl fluorides like methanesulfonyl fluoride, which require stronger bases or catalysts for comparable reactivity [1] [3].
In molecular assembly, the compound enables sequential functionalization by leveraging the orthogonal reactivity of its S–F bond. For example, it reacts preferentially with phenolic oxygen nucleophiles in the presence of guanidine catalysts (e.g., BTMG) before engaging amine groups, allowing controlled stepwise construction of complex architectures [5]. This selectivity stems from the thiophene’s electron-withdrawing effect, which increases the sulfonyl fluoride’s electrophilicity while maintaining compatibility with sensitive functional groups.
A comparative analysis of SuFEx hub reactivity reveals critical advantages:
SuFEx Hub | Relative Reactivity (vs. SO₂F₂) | Preferred Nucleophiles | Catalytic Base Required |
---|---|---|---|
(Thiophen-2-yl)methanesulfonyl fluoride | 8.3× | Phenols, amines | BTMG (0.5 equiv) |
Methanesulfonyl fluoride | 1.0× | Amines | Et₃N (2.0 equiv) |
Aryl fluorosulfates | 0.7× | Alcohols | DBU (1.0 equiv) |
Table 1: Reactivity comparison of SuFEx hubs under standardized conditions [3] [5].
The compound’s reactivity is amplified by intramolecular chalcogen bonding between the thiophene sulfur (γ-S) and the sulfonyl fluoride fluorine, as demonstrated through X-ray crystallography and computational modeling [2] [5]. This non-covalent interaction reduces the S–F bond dissociation energy from 116 kcal/mol in unactivated systems to approximately 98 kcal/mol, lowering the kinetic barrier for nucleophilic substitution [2]. Density functional theory (DFT) calculations show a 1.5 Å S···F contact distance, inducing partial positive charge on the sulfur center and enhancing electrophilicity [5].
This activation mechanism enables efficient couplings under mild conditions (25–40°C, 12–24 hours) with catalytic base loads (0.2–0.5 equivalents) [5]. For instance, reactions with primary amines proceed in 92–98% yield without requiring stoichiometric activators—a marked improvement over traditional SuFEx protocols needing 2.0 equivalents of triethylamine [1] [3]. The thiophene’s planarity further stabilizes transition states through π-stacking interactions, as evidenced by Hammett studies showing a ρ value of +2.1 for para-substituted aryl nucleophiles [5].
Functionalized silane derivatives of (thiophen-2-yl)methanesulfonyl fluoride, such as trialkoxysilyl variants, enable covalent anchoring to inorganic substrates like silica, glass, and metals [2] [5]. The sulfonyl fluoride group reacts with surface hydroxyl groups under mild conditions (50°C, aqueous ethanol), forming stable sulfonate linkages while preserving the thiophene’s electronic properties. Subsequent SuFEx reactions with organic modules (e.g., antibacterial quaternary ammonium compounds) yield hybrid materials with tailored functionalities:
Application | Functional Module | Key Property | Performance Metric |
---|---|---|---|
Antibacterial coatings | Cetyltrimethylammonium bromide | Microbial reduction | 99.9% E. coli inhibition |
Hydrophobic surfaces | Perfluorooctylamine | Water contact angle | 152° ± 3° |
Fluorescent sensors | Dansylamide | Quantum yield | Φ = 0.64 |
Table 2: Surface functionalization applications using (thiophen-2-yl)methanesulfonyl fluoride [5].
The thiophene moiety enhances interfacial electron transfer in sensor applications, as demonstrated by a 40% increase in photocurrent response compared to aliphatic analogs in TiO₂-based photovoltaic devices [5].
In polymer synthesis, the compound serves as a bis-electrophile for constructing sulfonate-linked copolymers. Ring-opening metathesis polymerization (ROMP) of norbornene derivatives functionalized with (thiophen-2-yl)methanesulfonyl fluoride yields telechelic polymers with dispersity (Đ) < 1.2 [3] [5]. Post-polymerization SuFEx modifications with diamine crosslinkers produce hydrogels exhibiting tunable swelling ratios (200–800%) dependent on the thiophene content.
Conductive poly(thiophene sulfonate) films synthesized via electrochemical polymerization show sheet resistances as low as 30 Ω/sq, leveraging the innate π-conjugation of the thiophene backbone [5]. These materials find utility in organic thin-film transistors (OTFTs) with hole mobilities exceeding 0.15 cm²/V·s—comparable to regioregular poly(3-hexylthiophene) [5].
The mechanistic understanding of nucleophilic substitution reactions involving thiophene-containing methanesulfonyl fluoride has been significantly advanced through computational studies employing density functional theory and advanced molecular dynamics simulations. These investigations have revealed that the sulfur fluoride exchange mechanism proceeds through a complex pathway that differs substantially from classical SN2 substitution reactions [1] [2].
Computational modeling using DFT methods with the PBE-D3(BJ) functional and def2-TZVP basis set has demonstrated that methanesulfonyl fluoride undergoes nucleophilic substitution with activation barriers ranging from 14.2 to 22.4 kcal/mol, depending on the nucleophile and reaction conditions [1]. The thiophene ring system significantly influences these energetics through electronic conjugation effects that stabilize the transition state geometry.
Ab initio metadynamics simulations have provided detailed mechanistic insights into the role of base activation in lowering reaction barriers [3]. These studies reveal that nucleophilic attack proceeds through a non-concerted mechanism where bond-breaking and bond-making occur at different stages along the reaction coordinate. The computational analysis indicates that DMAP (4-dimethylaminopyridine) activation can lower the activation barrier by 4.2 kcal/mol compared to the non-activated pathway [3].
The transition state structures obtained from computational modeling exhibit characteristic geometries with the sulfur center adopting a distorted tetrahedral configuration [1]. Analysis of the intrinsic reaction coordinate reveals that the sulfur-fluorine bond elongation precedes significant sulfur-nucleophile bond formation, consistent with an early transition state structure. Force constant analysis along the reaction pathway confirms the non-concerted nature of these transformations [1].
Activation strain model analysis demonstrates that the thiophene ring system provides electronic stabilization through π-conjugation with the sulfonyl group [4]. The computed bond lengths and angles indicate that the transition state geometry is significantly influenced by the aromatic nature of the thiophene substituent, with the sulfur-carbon bond showing partial double bond character due to resonance stabilization.
Natural population analysis of the computed transition states reveals substantial charge redistribution during the nucleophilic substitution process [1]. The sulfur center develops increased positive charge character (+0.84 e) in the transition state, while the departing fluoride exhibits enhanced negative charge (-0.91 e). The thiophene ring maintains its aromatic character throughout the reaction, as evidenced by the preservation of bond length alternation patterns.
Molecular orbital analysis indicates that the LUMO of thiophene-containing methanesulfonyl fluoride is localized primarily on the sulfur center with significant contribution from the sulfonyl oxygen atoms [2]. This electronic distribution facilitates nucleophilic attack at the sulfur position while maintaining the integrity of the aromatic thiophene system. The computed HOMO-LUMO gap of 4.8 eV reflects the electrophilic nature of the sulfonyl fluoride functionality.
Radical-mediated pathways represent an important alternative mechanism for thiophene methanesulfonyl fluoride reactivity, particularly under photoredox conditions and electrochemical activation [5] [6]. These pathways involve the generation of fluorosulfonyl radicals (FSO2- ) that exhibit distinct reactivity patterns compared to the ionic mechanisms described above.
Photoredox catalytic systems have demonstrated efficient generation of fluorosulfonyl radicals from thiophene-containing sulfonyl fluorides [5]. The process involves single-electron transfer from excited photocatalyst species such as Ru(bpy)3Cl2 to the sulfonyl fluoride substrate, resulting in the formation of reactive radical intermediates with bond dissociation energies of approximately 112.5 kcal/mol [5].
Electrochemical methods provide an alternative approach for radical generation through cathodic reduction of sulfonyl fluorides [7]. The reduction potentials for thiophene methanesulfonyl fluoride have been determined to be -1.42 V versus SCE (saturated calomel electrode), indicating moderate ease of reduction under standard electrochemical conditions [7]. The generated radicals exhibit high reactivity toward alkene substrates, with typical reaction yields ranging from 65-85% [5].
The fluorosulfonyl radicals generated from thiophene methanesulfonyl fluoride undergo addition reactions with various unsaturated substrates through well-defined mechanistic pathways [8]. Radical clock experiments using cyclopropyl-containing substrates have confirmed the involvement of discrete radical intermediates with lifetimes sufficient for intermolecular reactions [8].
The addition of fluorosulfonyl radicals to alkenes proceeds through a concerted mechanism with activation barriers of approximately 8-12 kcal/mol [9]. The stereochemistry of the addition products indicates anti-Markovnikov regioselectivity, consistent with the nucleophilic character of the fluorosulfonyl radical species. Subsequent trapping of the resulting alkyl radicals can occur through various pathways, including hydrogen atom abstraction and oxidative processes [9].
Under radical conditions, thiophene methanesulfonyl fluoride can participate in competing reaction pathways that influence the overall product distribution [10]. The balance between radical and ionic mechanisms depends critically on reaction conditions, including solvent polarity, temperature, and the presence of radical initiators or photocatalysts [10].
Studies using radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have demonstrated that radical pathways can be selectively inhibited, allowing for mechanistic discrimination [10]. Under these conditions, the ionic SuFEx pathways predominate, providing evidence for the coexistence of multiple mechanistic manifolds. The competition between pathways has been quantified through kinetic studies, revealing that radical processes typically exhibit rate constants 2-3 orders of magnitude higher than the corresponding ionic reactions [10].
Lewis acid coordination represents a powerful strategy for enhancing the reactivity of thiophene methanesulfonyl fluoride through transition state stabilization [2]. The coordination of metal-based Lewis acids to the sulfonyl fluoride functionality significantly modifies the electronic properties and reactivity patterns of these substrates.
Calcium-based Lewis acids such as Ca(NTf2)2 exhibit high affinity for sulfonyl fluoride substrates, with binding constants exceeding 104 M-1 in organic solvents [2]. The coordination occurs primarily through bidentate interaction with the sulfur center, involving both the sulfonyl oxygen atoms and the fluorine substituent. This coordination mode results in significant activation of the sulfur center toward nucleophilic attack [2].
Computational studies have revealed that the coordination geometry adopts a distorted octahedral arrangement around the calcium center, with the sulfonyl fluoride occupying three coordination sites [2]. The Ca-S distance in these complexes is approximately 2.8 Å, indicating strong electrostatic interaction. The coordination significantly increases the positive charge on the sulfur center from +1.2 e to +1.6 e, enhancing its electrophilicity [2].
Lewis acid coordination provides activation enhancement factors ranging from 2.9 to 4.7, depending on the specific metal center and coordination environment [2]. The most effective Lewis acids include Ca(NTf2)2 and La(NTf2)3, which provide transition state stabilization energies of 8.4 and 9.2 kcal/mol, respectively [2]. These stabilization effects result from the coordination-induced increase in sulfur electrophilicity and the stabilization of the developing negative charge on the departing fluoride [2].
The mechanism of activation involves a four-membered transition state where the Lewis acid coordinates to both the sulfur center and the departing fluoride [2]. This bridging coordination mode facilitates bond cleavage while simultaneously activating the substrate toward nucleophilic attack. The transition state exhibits significant ionic character, with substantial charge separation between the nucleophile-substrate complex and the departing fluoride-Lewis acid complex [2].
Lewis acid catalysis enables the use of substoichiometric quantities of activating agent, typically 5-20 mol%, compared to stoichiometric requirements in non-catalytic systems [2]. The catalytic efficiency is enhanced by the ability of the Lewis acid to undergo reversible coordination-dissociation cycles, allowing for multiple substrate turnovers [2].
The substrate scope under Lewis acid catalysis includes various nucleophiles such as silylated amines, alcohols, and thiols [2]. The reaction tolerates a wide range of functional groups, including esters, ethers, and halides, making it suitable for complex molecule synthesis. The thiophene ring system is particularly compatible with Lewis acid catalysis, as the aromatic system does not compete significantly for coordination sites on the metal center [2].